Cyclo(aspartyl-phenylalanyl)

Catalog No.
S582747
CAS No.
5262-10-2
M.F
C13H14N2O4
M. Wt
262.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo(aspartyl-phenylalanyl)

CAS Number

5262-10-2

Product Name

Cyclo(aspartyl-phenylalanyl)

IUPAC Name

2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m0/s1

InChI Key

VNHJXYUDIBQDDX-UWVGGRQHSA-N

SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O

Synonyms

2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC(=O)O

Thixotropic Organogels

    Scientific Field: Chemistry, Material Science

    Summary of Application: Cyclo(aspartyl-phenylalanyl)-containing Poly(dimethylsiloxane) was synthesized through a simple procedure.

    Methods of Application: The compound was synthesized through a simple procedure.

    Results or Outcomes: The compound had a good organogelation or thickener ability in many organic solvents.

Polycondensation of Homo-Polyamides

Cyclisation of Pentapeptides

Pharmaceutical Applications

Cyclo(aspartyl-phenylalanyl) is a cyclic dipeptide formed from the amino acids aspartic acid and phenylalanine. It is characterized by its unique structure, which includes a cyclic arrangement that enhances its stability and potential biological activity. The compound has the chemical formula C13H14N2O4C_{13}H_{14}N_{2}O_{4} and is known for its applications in biochemistry and materials science.

  • The mechanism of action of CPD is not fully understood. Research suggests potential roles in cell signaling and antibiotic activity, but detailed information is lacking [, ].
  • CPD might interact with cellular components due to its functional groups, but specific mechanisms require further investigation [].
  • Information on potential hazards associated with CPD is scarce in scientific literature.
  • As with any new compound, proper safety protocols should be followed during research and handling.
Typical of amino acids and peptides:

  • Peptide Bond Formation: The primary reaction involves the formation of peptide bonds through condensation reactions, where a molecule of water is eliminated as two amino acids link together .
  • Hydrolysis: In aqueous environments, cyclo(aspartyl-phenylalanyl) can hydrolyze back into its constituent amino acids under certain conditions, although this reaction is generally reversible and favored in the presence of excess reactants .
  • Reactivity with Other Compounds: The functional groups present in cyclo(aspartyl-phenylalanyl) allow it to participate in various reactions, including acylation and amidation, which can modify its properties for specific applications.

Cyclo(aspartyl-phenylalanyl) exhibits several biological activities:

  • Neurotransmitter Precursor: Phenylalanine, one of its components, is a precursor to important neurotransmitters such as dopamine and norepinephrine, suggesting that cyclo(aspartyl-phenylalanyl) may influence neurological functions .
  • Potential Therapeutic Uses: Research indicates that cyclic peptides like cyclo(aspartyl-phenylalanyl) may have applications in drug design due to their ability to mimic natural peptides and proteins, potentially leading to new therapeutic agents.

The synthesis of cyclo(aspartyl-phenylalanyl) can be achieved through several methods:

  • Solid-phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating the formation of cyclic structures through the use of protecting groups.
  • Solution-phase Synthesis: Involves dissolving the amino acids in a suitable solvent and promoting cyclization through controlled reaction conditions, such as temperature and pH.
  • Polymerization Techniques: Cyclo(aspartyl-phenylalanyl)-containing polymers have been synthesized using poly(dimethylsiloxane), showcasing its versatility in materials science .

Cyclo(aspartyl-phenylalanyl) has several notable applications:

  • Biomaterials: Used in the development of hydrogels and organogels due to its ability to form stable structures that can encapsulate drugs or other bioactive compounds .
  • Drug Delivery Systems: Its cyclic nature may enhance the stability and bioavailability of therapeutic agents when incorporated into drug delivery systems.
  • Food Industry: As a derivative of amino acids, it may find applications in food science as a flavor enhancer or nutritional supplement.

Studies on cyclo(aspartyl-phenylalanyl) interactions reveal:

  • Binding Affinity: Investigations into how this compound interacts with various receptors suggest potential roles in modulating biological pathways.
  • Molecular Dynamics Simulations: These studies help understand the conformational flexibility and binding characteristics of cyclo(aspartyl-phenylalanyl), providing insights into its biological relevance.

Cyclo(aspartyl-phenylalanyl) shares structural similarities with other cyclic dipeptides. Here are some comparable compounds:

Compound NameStructureUnique Features
Cyclo(l-prolyl-l-phenylalanine)C13H15N2O2Known for its role in enhancing protein stability
Cyclo(l-leucyl-l-alanine)C12H23N3O2Exhibits antimicrobial properties
Cyclo(l-valyl-l-valine)C12H22N2O2Has applications in drug design due to high potency

Cyclo(aspartyl-phenylalanyl) stands out due to its specific combination of amino acids that may confer unique biological activities not found in other cyclic dipeptides. Its potential as a therapeutic agent and biomaterial makes it particularly interesting for future research.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.2

Appearance

Solid powder

UNII

ZM82VP15YJ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5262-10-2

Wikipedia

(2S,5S)-3,6-dioxo-5-(phenylmethyl)-2-piperazineacetic acid

Dates

Modify: 2023-08-15

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